4,8-Dichloro-5-fluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-5-fluoroquinazoline is an organic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinazoline ring, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,8-Dichloro-5-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination and fluorination of quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4,8-Dichloro-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield quinazoline N-oxides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinazolines and quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications: Derivatives of quinazoline, including 4,8-Dichloro-5-fluoroquinazoline, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria.
Anticancer Applications: Quinazoline derivatives are being explored for their anticancer properties.
Neuroprotective Applications: Research has indicated that certain quinazoline derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4,8-Dichloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . In anticancer applications, it may inhibit epidermal growth factor receptor (EGFR) or other key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4,8-Dichloro-5-fluoroquinazoline can be compared with other similar compounds such as:
4,7-Dichloro-5-fluoroquinazoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2,4-Dichloro-5-fluoroquinazoline: Another closely related compound with different substitution patterns, which may result in variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H3Cl2FN2 |
---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
4,8-dichloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H |
InChI-Schlüssel |
AKODEEOGUCCTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.